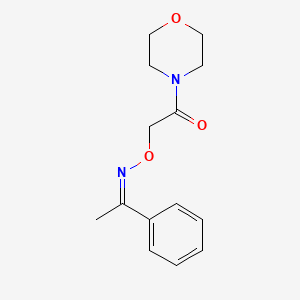
2-Allyl-6-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-6-methylcyclohexanone is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with an allyl group at the second position and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-6-methylcyclohexanone typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of 2-methylcyclohexanone with allyl bromide in the presence of a strong base such as sodium hydride in tetrahydrofuran (THF) at elevated temperatures . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with allyl bromide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The allyl group in the compound can participate in substitution reactions, such as halogenation or hydrolysis, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanoic acid.
Reduction: Formation of 2-allyl-6-methylcyclohexanol.
Substitution: Formation of 2-allyl-6-bromomethylcyclohexanone.
Scientific Research Applications
2-Allyl-6-methylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-Allyl-6-methylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexanone: Similar in structure but lacks the allyl group.
2-Allylcyclohexanone: Similar but lacks the methyl group at the sixth position.
6-Methylcyclohexanone: Similar but lacks the allyl group at the second position.
Uniqueness
2-Allyl-6-methylcyclohexanone is unique due to the presence of both allyl and methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
36321-95-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-methyl-6-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-3-5-9-7-4-6-8(2)10(9)11/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
AGKHZTYZZUCRAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
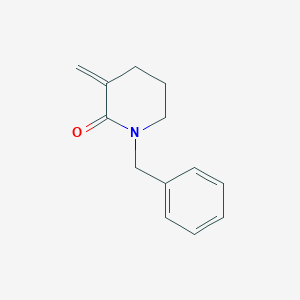
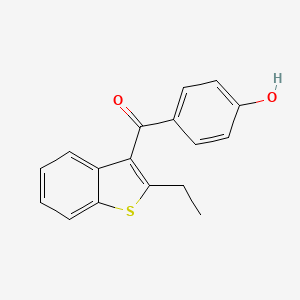
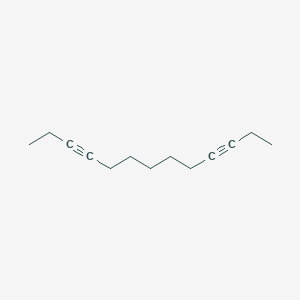
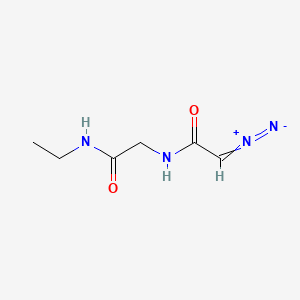
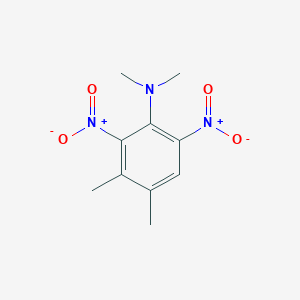
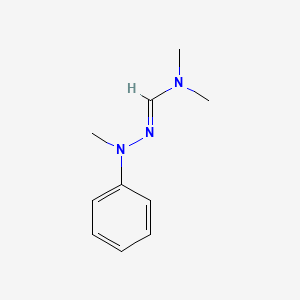
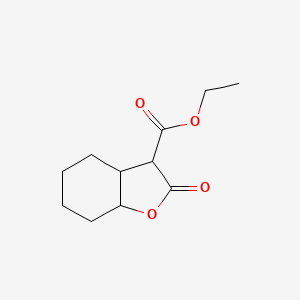
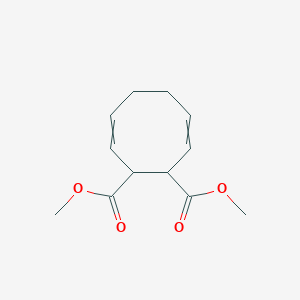
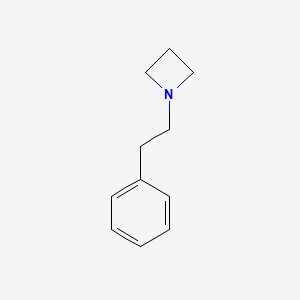
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
